12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Biosynthesis of 20-HETE from arachidonic acid by the cytochrome P450 4A (CYP450 4A) isoforms is an important component of vascular homeostasis, especially in renal circulation. DDMS is a mechanism-based, irreversible inhibitor that has about 10-fold selectivity for the CYP4A2 enzyme which predominantly synthesizes 20-HETE in the mammalian kidney. DDMS administration in whole anesthetized rats (10 mg/kg) largely ablates the hypotension and vasodilation induced by nitric oxide donors such as NONOates.
Brand Name:
Vulcanchem
CAS No.:
206052-03-1
VCID:
VC20863761
InChI:
InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
SMILES:
CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
Molecular Formula:
C13H23Br2NO3S
Molecular Weight:
433.2 g/mol
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
CAS No.: 206052-03-1
Cat. No.: VC20863761
Molecular Formula: C13H23Br2NO3S
Molecular Weight: 433.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Biosynthesis of 20-HETE from arachidonic acid by the cytochrome P450 4A (CYP450 4A) isoforms is an important component of vascular homeostasis, especially in renal circulation. DDMS is a mechanism-based, irreversible inhibitor that has about 10-fold selectivity for the CYP4A2 enzyme which predominantly synthesizes 20-HETE in the mammalian kidney. DDMS administration in whole anesthetized rats (10 mg/kg) largely ablates the hypotension and vasodilation induced by nitric oxide donors such as NONOates. |
|---|---|
| CAS No. | 206052-03-1 |
| Molecular Formula | C13H23Br2NO3S |
| Molecular Weight | 433.2 g/mol |
| IUPAC Name | 12,12-dibromo-N-methylsulfonyldodec-11-enamide |
| Standard InChI | InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17) |
| Standard InChI Key | BDCZFOHEQGRTBW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br |
| Canonical SMILES | CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br |
| Appearance | Assay:≥98%A crystalline solid |
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